![molecular formula C22H22N4O2S B2455793 2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 946271-25-6](/img/structure/B2455793.png)
2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound "2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide" and related derivatives have been explored in scientific research for their synthesis and potential antimicrobial activities. A study by Hossan et al. (2012) involved the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. This research used citrazinic acid as a starting material, and through various chemical reactions, a series of compounds were synthesized. The antimicrobial screening of these compounds showed promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests that derivatives related to the given chemical structure could have significant applications in developing new antimicrobial agents (Hossan, A. et al., 2012).
Anti-inflammatory Applications
Another study by Amr et al. (2007) focused on synthesizing pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, again using citrazinic acid as the foundational material. The synthesis process involved multiple steps, including reactions with cyanothioacetamide, ethyl chloroacetate, and various other chemicals to produce a range of compounds. These compounds were then screened for their anti-inflammatory activity, with some showing efficacy comparable to Prednisolone®, a known anti-inflammatory drug. This indicates the potential of these chemical derivatives in the development of new anti-inflammatory treatments (Amr, A. et al., 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial for regulating a variety of cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
The compound interacts with its protein kinase targets by binding to the active site of the enzyme, thereby inhibiting its activity . The inhibition of protein kinase activity leads to a decrease in the phosphorylation of downstream proteins, altering their function and resulting in changes to cellular processes .
Biochemical Pathways
The compound affects the protein kinase signaling pathway. By inhibiting protein kinase activity, it disrupts the normal signaling processes within the cell. This can lead to changes in cell growth, division, and survival, as well as alterations in gene expression .
Result of Action
The inhibition of protein kinase activity by this compound can have a variety of effects at the molecular and cellular level. These effects can include changes in cell growth and division, alterations in gene expression, and disruptions to normal cellular signaling processes .
properties
IUPAC Name |
N-(4-methylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-5-7-17(8-6-15)24-20(27)14-29-21-18-3-2-4-19(18)26(22(28)25-21)13-16-9-11-23-12-10-16/h5-12H,2-4,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONWUWHHHHWVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide |
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